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molecular formula C8H21N3O4S B8510119 Bis(dimethylamino)-N,N-dimethylmethaniminium methyl sulfate CAS No. 73159-62-3

Bis(dimethylamino)-N,N-dimethylmethaniminium methyl sulfate

Cat. No. B8510119
M. Wt: 255.34 g/mol
InChI Key: RGKQQGIJWWIRRJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07439395B2

Procedure details

10 ml of dry chloroform and 1.29 g (11.00 mmol) of N,N-dimethyltrimethylsilylamine are added to 2.45 g (9.93 mmol) of bis(dimethylamino)chlorocarbenium methylsulfate. The reaction mixture is stirred for 1 hour at room temperature, and all volatile compounds are subsequently removed under reduced pressure. The residue is dried for a further 1 hour under reduced pressure at 7.0 Pa and an oil-bath temperature of 50° C., giving 2.42 g of hexamethylguanidinium methylsulfate, corresponding to a yield of 95.5%.
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
bis(dimethylamino)chlorocarbenium methylsulfate
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([Si](C)(C)C)[CH3:3].[CH3:8][O:9][S:10]([O-:13])(=[O:12])=[O:11].[CH3:14][N:15]([C+:17]([N:19]([CH3:21])[CH3:20])Cl)[CH3:16]>C(Cl)(Cl)Cl>[CH3:1][N:2]([CH3:3])[C:17](=[N+:15]([CH3:16])[CH3:14])[N:19]([CH3:21])[CH3:20].[CH3:8][O:9][S:10]([O-:13])(=[O:12])=[O:11] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
CN(C)[Si](C)(C)C
Name
bis(dimethylamino)chlorocarbenium methylsulfate
Quantity
2.45 g
Type
reactant
Smiles
COS(=O)(=O)[O-].CN(C)[C+](Cl)N(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
all volatile compounds are subsequently removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is dried for a further 1 hour under reduced pressure at 7.0 Pa and an oil-bath temperature of 50° C.
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C(N(C)C)=[N+](C)C)C.COS(=O)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.42 g
YIELD: PERCENTYIELD 95.5%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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